molecular formula C7H6ClF2N B1591567 (3-Chloro-2,4-difluorophenyl)methanamine CAS No. 886761-65-5

(3-Chloro-2,4-difluorophenyl)methanamine

Cat. No. B1591567
CAS RN: 886761-65-5
M. Wt: 177.58 g/mol
InChI Key: PIIMDRFSWYVCLQ-UHFFFAOYSA-N
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Description

“(3-Chloro-2,4-difluorophenyl)methanamine” is a chemical compound that belongs to the family of aromatic amines. It has a molecular formula of C7H6ClF2N and a molecular weight of 177.58 g/mol .

Scientific Research Applications

Luminescence and Imaging Applications

  • The chemical has been utilized in the development of thiol-reactive luminescent agents, specifically 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium , which demonstrates significant potential for bioimaging applications. This compound accumulates in mitochondria, offering a novel approach for targeting and visualizing biological entities within cells through fluorescence microscopy due to its long luminescence lifetime and large Stokes shift (Amoroso et al., 2008).

Catalytic Applications

  • Research has shown the effectiveness of related compounds in catalysis , particularly in transfer hydrogenation reactions. Quinazoline-based ruthenium complexes, synthesized from compounds including (4-Phenylquinazolin-2-yl)methanamine, have been evaluated for their ability to catalyze the transfer hydrogenation of acetophenone derivatives. These catalysts achieved high conversions and turnover frequencies, showcasing the potential of utilizing (3-Chloro-2,4-difluorophenyl)methanamine derivatives in catalytic processes (Karabuğa et al., 2015).

Environmental and Analytical Chemistry

  • In environmental chemistry, derivatives of (3-Chloro-2,4-difluorophenyl)methanamine have been investigated for their role in the degradation and biodegradability of pollutants . Studies on substituted phenols under methanogenic conditions provide insights into the anaerobic biodegradability and toxicity of these compounds to methanogenesis, which is crucial for understanding the environmental impact and degradation pathways of chlorinated organic compounds (O'connor & Young, 1989).

Material Science

  • The compound has found applications in material science , where its derivatives are used in the synthesis and characterization of novel materials. For instance, a study on the synthesis and characterization of a novel 1,3-Dithiolane Compound explores the potential applications of these materials in various domains, including their structural and chemical properties (Zhai Zhi-we, 2014).

Organic Synthesis

  • Additionally, it's instrumental in the synthesis of complex organic molecules , such as in the preparation of intermediates for pharmaceuticals like sertraline. An improved process for synthesizing key intermediates demonstrates the utility of (3-Chloro-2,4-difluorophenyl)methanamine and its derivatives in facilitating simpler, cleaner, and more efficient synthetic pathways for important medicinal compounds (Taber et al., 2004).

Safety And Hazards

The safety information for “(3-Chloro-2,4-difluorophenyl)methanamine” indicates that it has the GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-chloro-2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIMDRFSWYVCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590704
Record name 1-(3-Chloro-2,4-difluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2,4-difluorophenyl)methanamine

CAS RN

886761-65-5
Record name 3-Chloro-2,4-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-2,4-difluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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